molecular formula C8H4F3N B148410 1-Isocyano-4-(trifluoromethyl)benzene CAS No. 139032-23-8

1-Isocyano-4-(trifluoromethyl)benzene

Cat. No.: B148410
CAS No.: 139032-23-8
M. Wt: 171.12 g/mol
InChI Key: MPEHAMDFHFAQLB-UHFFFAOYSA-N
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Description

1-Isocyano-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F3N It is characterized by the presence of an isocyano group (-NC) and a trifluoromethyl group (-CF3) attached to a benzene ring

Scientific Research Applications

1-Isocyano-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

1-Isocyano-4-(trifluoromethyl)benzene is classified as having acute toxicity - oral and dermal, skin irritation, eye irritation, and specific target organ toxicity – single exposure . It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapors/spray .

Preparation Methods

The synthesis of 1-Isocyano-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives to form the corresponding isocyanate, which is then converted to the isocyanide. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the isocyanide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Isocyano-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The isocyano group can also undergo addition reactions with various reagents, forming new compounds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-Isocyano-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

1-Isocyano-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Isocyano-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group (-OCF3) instead of a trifluoromethyl group, which can affect its reactivity and applications.

    4-Isocyanobenzotrifluoride: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.

Properties

IUPAC Name

1-isocyano-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEHAMDFHFAQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374783
Record name 1-isocyano-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139032-23-8
Record name 1-isocyano-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)phenyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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